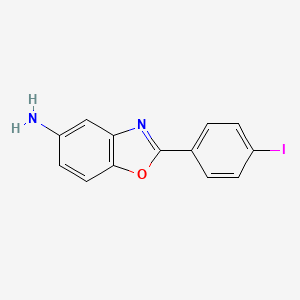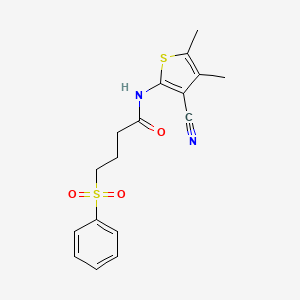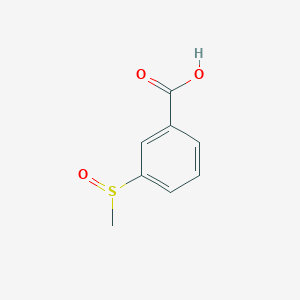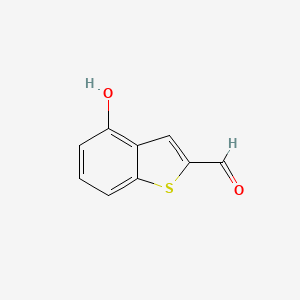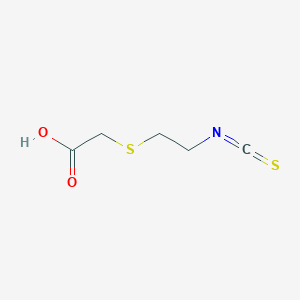
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as MOQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MOQA is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in various laboratory experiments. In
作用机制
The exact mechanism of action of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to induce apoptosis in cancer cells. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
The use of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in laboratory experiments offers several advantages, including its low cost, easy availability, and high purity. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been shown to exhibit low toxicity and high selectivity towards its target enzymes and cells. However, N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has some limitations, including its poor solubility in water and its instability under certain conditions.
未来方向
There are several future directions for research on N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One area of interest is the development of novel synthetic methods for N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide and its analogs. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide to better understand its potential as a therapeutic agent. Finally, the use of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide in combination with other drugs or therapies for the treatment of various diseases should be explored further.
Conclusion:
In conclusion, N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a quinazoline derivative that exhibits a range of biochemical and physiological effects, making it an attractive candidate for use in scientific research. The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied, and various modifications to the reaction conditions have been reported. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves the reaction of 4-amino-2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3-yl)phenol with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. The synthesis of N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied, and various modifications to the reaction conditions have been reported, including the use of different solvents, catalysts, and reaction temperatures.
科学研究应用
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections. N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has also been investigated for its role in modulating the immune system and its potential as a therapeutic agent for autoimmune disorders.
属性
CAS 编号 |
2309613-07-6 |
|---|---|
产品名称 |
N-(4-Methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
分子式 |
C17H15N3O3S |
分子量 |
341.39 |
IUPAC 名称 |
N-(4-methoxyphenyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-8-6-11(7-9-12)18-15(21)10-20-16(22)13-4-2-3-5-14(13)19-17(20)24/h2-9H,10H2,1H3,(H,18,21)(H,19,24) |
InChI 键 |
YJGGNOVBTZLUPA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B2411459.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2411462.png)
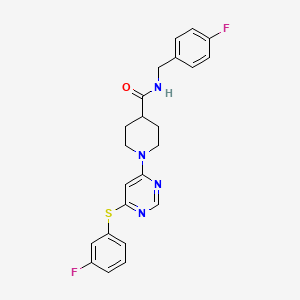
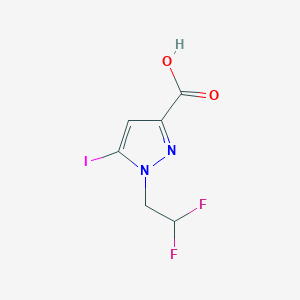
![2-Chloro-6-ethyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2411465.png)

